molecular formula C21H19N3O2S2 B2878709 3,4-dimethyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 912625-66-2

3,4-dimethyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

Cat. No.: B2878709
CAS No.: 912625-66-2
M. Wt: 409.52
InChI Key: CXHFTJIEGHDBPG-UHFFFAOYSA-N
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Description

3,4-Dimethyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a complex organic compound featuring a thiazolo[5,4-b]pyridine core structure. This compound is part of a broader class of thiazole derivatives known for their diverse biological activities, including antioxidant, anti-inflammatory, antimicrobial, and antitumor properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the thiazolo[5,4-b]pyridine core. This can be achieved through cyclization reactions involving thioamides and halides[_{{{CITATION{{{2{Synthesis of novel thiazole, pyranothiazole, thiazolo [4,5-](https://bmcchembiomedcentralcom/articles/101186/s13065-019-0559-x){{{CITATION{{{_2{Synthesis of novel thiazole, pyranothiazole, thiazolo 4,5-.

Industrial Production Methods: On an industrial scale, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_2{Synthesis of novel thiazole, pyranothiazole, thiazolo 4,5-.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of sulfoxides or sulfones.

  • Reduction: Production of reduced thiazole derivatives.

  • Substitution: Introduction of various functional groups at specific positions on the thiazole ring.

Scientific Research Applications

This compound has significant applications in various fields:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

  • Biology: Its biological activities make it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.

  • Medicine: Potential therapeutic applications include the treatment of infections and cancer due to its antimicrobial and antitumor properties.

  • Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Comparison with Similar Compounds

  • Thiazolo[4,5-b]pyridine derivatives: These compounds share a similar core structure but may differ in the substituents attached to the thiazole ring.

  • Indole derivatives: While structurally different, indole derivatives also exhibit a range of biological activities and can be compared in terms of their therapeutic potential.

Uniqueness: 3,4-Dimethyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide stands out due to its specific combination of functional groups and the resulting biological activities. Its unique structure allows for targeted interactions with biological molecules, making it a valuable compound in scientific research and potential therapeutic applications.

Properties

IUPAC Name

3,4-dimethyl-N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2S2/c1-13-7-9-17(11-15(13)3)28(25,26)24-19-12-16(8-6-14(19)2)20-23-18-5-4-10-22-21(18)27-20/h4-12,24H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXHFTJIEGHDBPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)C3=NC4=C(S3)N=CC=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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